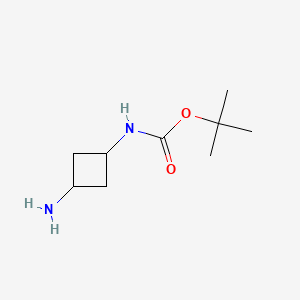

tert-Butyl (3-aminocyclobutyl)carbamate

Descripción general

Descripción

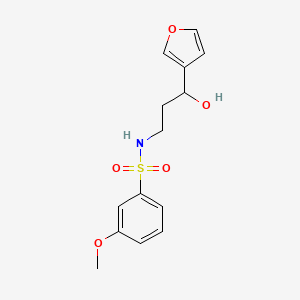

“tert-Butyl (3-aminocyclobutyl)carbamate” is a chemical compound with the CAS Number: 1090904-48-5. It has a molecular weight of 186.25 . The compound is solid at room temperature .

Molecular Structure Analysis

The Inchi Code for “tert-Butyl (3-aminocyclobutyl)carbamate” is1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7- . Physical And Chemical Properties Analysis

“tert-Butyl (3-aminocyclobutyl)carbamate” is a solid at room temperature. It has a molecular weight of 186.25 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

tert-Butyl (3-aminocyclobutyl)carbamate is an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structure is crucial for synthesizing these analogues, as demonstrated in a study where its crystal structure was analyzed to confirm the substitution of the cyclopentane ring, which is similar to that in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

Chemical Transformations

This compound is used in a variety of chemical transformations. For example, it undergoes rapid metalation and reacts efficiently with various electrophiles. When a benzyl group is attached to nitrogen in tert-butyl carbamate derivatives, benzylic deprotonation competes with deprotonation next to silicon, which can be used to prepare α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

Synthesis of Stereoselective Compounds

An efficient stereoselective route for the preparation of six stereoisomers of tert-butyl carbamate starting from simple 3-cyclohexene-1-carboxylic acid has been developed. The stereochemistry is controlled at specific centers by reactions like the Mitsunobu reaction, providing a direct route for these stereoisomers (Wang, Ma, Reddy, & Hu, 2017).

Diels-Alder Reactions

This compound has applications in Diels-Alder reactions. It is used in the preparation and Diels-Alder reaction of 2-Amido Substituted Furan, demonstrating its versatility in organic synthesis (Padwa, Brodney, & Lynch, 2003).

Photoredox-Catalyzed Aminations

tert-Butyl (3-aminocyclobutyl)carbamate is involved in photoredox-catalyzed aminations, establishing a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. This expands the applications of this photocatalyzed protocol (Wang et al., 2022).

Synthesis of Spirocyclopropanated Analogues

The compound is also used in the synthesis of spirocyclopropanated analogues of insecticides. It was converted into various analogues in a series of steps, highlighting its utility in developing new agrochemicals (Brackmann et al., 2005).

Glycosylative Transcarbamylation

Glycosylative transcarbamylation reactions of tert-butyl carbamates result in anomeric 2-deoxy-2-amino sugar carbamates. This reaction is tolerant to various protecting groups, useful for generating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Cyclizative Atmospheric CO2 Fixation

The compound has been explored in cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates. This process utilizes tert-butyl hypoiodite and is efficient under mild reaction conditions (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, which advise avoiding breathing dust, and in case of contact with eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

tert-butyl N-(3-aminocyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDOEOOBYOABCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-aminocyclobutyl)carbamate | |

CAS RN |

1212395-34-0, 1090904-48-5, 871014-19-6 | |

| Record name | real- TERT-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-(3-aminocyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2639645.png)

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2639663.png)